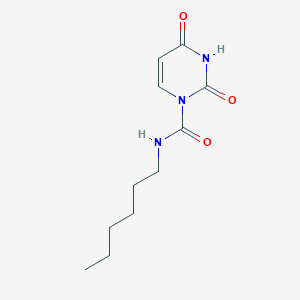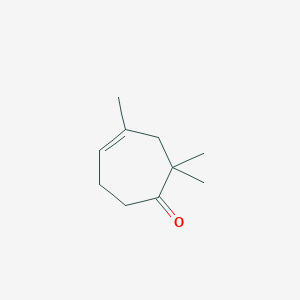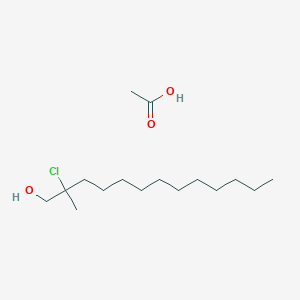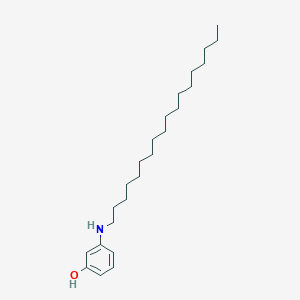![molecular formula C19H17N5O2 B14490055 N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide CAS No. 65873-09-8](/img/structure/B14490055.png)
N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide is a compound belonging to the class of pyridine carboxamides It is characterized by the presence of two pyridin-3-ylmethyl groups attached to a pyridine-2,3-dicarboxamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide typically involves the condensation of pyridine-2,3-dicarboxylic acid with pyridin-3-ylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid groups, followed by the addition of pyridin-3-ylmethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the pyridin-3-ylmethyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine-2,3-dicarboxylic acid derivatives.
Reduction: Formation of pyridine-2,3-dicarboxamide derivatives.
Substitution: Formation of substituted pyridine-2,3-dicarboxamide compounds.
科学的研究の応用
N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
作用機序
The mechanism of action of N2,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or other proteins. The pyridine rings in the compound can participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with similar structural features but different substitution patterns.
2,6-Bis(pyrazine-2-carboxamido)pyridine: Another pyridine carboxamide ligand with distinct coordination properties.
Uniqueness
N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
65873-09-8 |
|---|---|
分子式 |
C19H17N5O2 |
分子量 |
347.4 g/mol |
IUPAC名 |
2-N,3-N-bis(pyridin-3-ylmethyl)pyridine-2,3-dicarboxamide |
InChI |
InChI=1S/C19H17N5O2/c25-18(23-12-14-4-1-7-20-10-14)16-6-3-9-22-17(16)19(26)24-13-15-5-2-8-21-11-15/h1-11H,12-13H2,(H,23,25)(H,24,26) |
InChIキー |
AVBLGVUEFYTUPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(N=CC=C2)C(=O)NCC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


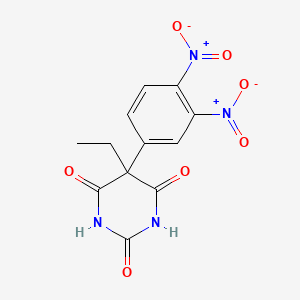
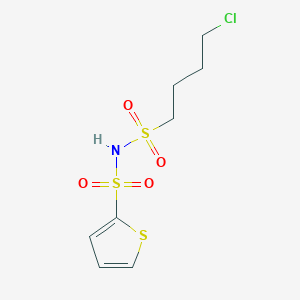
![Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate](/img/structure/B14489984.png)
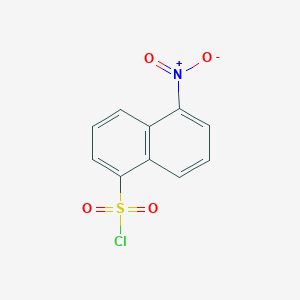
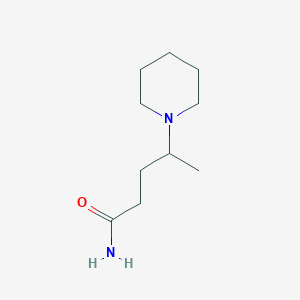

![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)
